

In-Depth Technical Guide to the Molecular Structure and Properties of DSTMS

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Compound of Interest		
Compound Name:	DSTMS	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (**DSTMS**), a prominent organic nonlinear optical (NLO) crystal. This document details its molecular and crystalline structure, chemical formula, and key physical and optical properties. Detailed methodologies for its synthesis, crystal growth, and characterization are presented, supported by quantitative data organized for clarity and comparative analysis. Visual diagrams generated using the DOT language illustrate the molecular structure and a general experimental workflow, offering a complete resource for researchers in materials science and photonics.

Core Molecular and Crystalline Structure

DSTMS is an organic salt renowned for its significant second-order NLO properties, making it a material of interest for applications in terahertz (THz) wave generation and electro-optic modulation.[1]

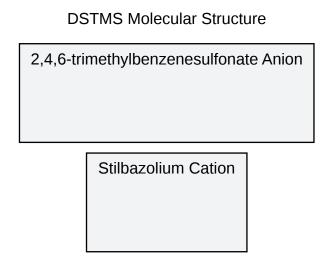
Molecular Formula: C25H30N2O3S[2]

Molecular Weight: 438.59 g/mol [2]



The molecular structure of **DSTMS** consists of a positively charged stilbazolium cation and a negatively charged 2,4,6-trimethylbenzenesulfonate anion. The stilbazolium chromophore is the active component responsible for the material's high NLO response.

Below is a diagram illustrating the molecular structure of the **DSTMS** cation and anion.



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A diagram of the **DSTMS** molecular structure.

DSTMS crystallizes in the monoclinic space group Cc, which is non-centrosymmetric, a prerequisite for second-order NLO effects. The crystal lattice parameters are crucial for understanding its anisotropic optical properties.

Quantitative Data Summary

The physical and optical properties of **DSTMS** have been extensively characterized. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Crystallographic Properties



Property	Value
Molecular Formula	C25H30N2O3S
Molecular Weight	438.59 g/mol
Crystal System	Monoclinic
Space Group	Сс
Melting Point	258 °C

Table 2: Nonlinear Optical (NLO) and Electro-Optic (EO) Properties

Coefficient	Wavelength	Value			
Nonlinear Optical Coefficients					
dıı	1900 nm	214 ± 20 pm/V			
d ₁₂	1900 nm	18 ± 2 pm/V			
d ₂₆	1900 nm	25 ± 3 pm/V			
Electro-Optic Coefficients					
r 11	1900 nm	37 ± 3 pm/V			

Table 3: Refractive Indices and Absorption Coefficients

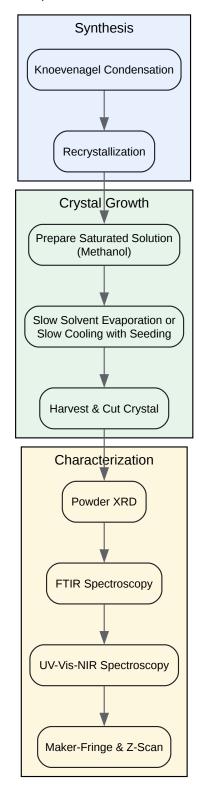
Waveleng th	n ₁	n ₂	n ₃	α1 (cm ⁻¹)	α ₂ (cm ⁻¹)	α₃ (cm ⁻¹)
800 nm	2.25	1.75	1.65	-	-	-
1064 nm	2.15	1.70	1.60	< 1	< 1	< 1
1550 nm	2.05	1.65	1.55	< 0.7	< 0.7	< 0.7

Experimental Protocols



A generalized workflow for the synthesis, crystal growth, and characterization of **DSTMS** is depicted below.

General Experimental Workflow for DSTMS





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A diagram of the general experimental workflow.

Synthesis of DSTMS Raw Material

The synthesis of **DSTMS** is typically achieved through a Knoevenagel condensation reaction. [3]

Materials:

- 4-methyl-N-methylpyridinium salt
- 4-(dimethylamino)benzaldehyde
- 2,4,6-trimethylbenzenesulfonic acid
- Piperidine (catalyst)
- Methanol (solvent)

Procedure:

- Dissolve equimolar amounts of the 4-methyl-N-methylpyridinium salt and 4-(dimethylamino)benzaldehyde in methanol.
- Add a catalytic amount of piperidine to the solution.
- Reflux the mixture for several hours. The progress of the reaction can be monitored by thinlayer chromatography.
- After the reaction is complete, cool the solution to room temperature.
- Add an equimolar amount of 2,4,6-trimethylbenzenesulfonic acid dissolved in methanol to the reaction mixture to facilitate the precipitation of the **DSTMS** salt.
- The crude **DSTMS** product is then purified by recrystallization from methanol to obtain a high-purity powder suitable for crystal growth.



Single Crystal Growth

High-quality single crystals of **DSTMS** are essential for its application in optical devices. The slow solvent evaporation and slow cooling methods are commonly employed.[3]

Materials:

- Purified **DSTMS** powder
- Methanol (spectroscopic grade)

Procedure (Slow Solvent Evaporation):

- Prepare a saturated solution of DSTMS in methanol at a constant temperature (e.g., 25 °C).
- Filter the solution through a micropore filter to remove any undissolved particles.
- Transfer the solution to a crystallizing dish and cover it with a perforated lid to allow for slow evaporation of the solvent.
- Place the crystallizing dish in a temperature-controlled environment to maintain a stable temperature and minimize thermal fluctuations.
- Monitor the solution over several days to weeks for the formation of single crystals.

Procedure (Slow Cooling with Seeding):

- Prepare a saturated solution of **DSTMS** in methanol at an elevated temperature (e.g., 40 °C).
- Introduce a small, high-quality seed crystal of **DSTMS** into the solution.
- Slowly cool the solution at a controlled rate (e.g., 0.1-0.5 °C per day).
- The seed crystal will act as a nucleation site, promoting the growth of a larger single crystal.
- Once the desired crystal size is achieved, carefully remove it from the solution.

Characterization Techniques



Objective: To confirm the crystalline phase and determine the lattice parameters of the grown **DSTMS** crystals.

Procedure:

- A small amount of the **DSTMS** crystal is finely ground into a powder.
- The powder is mounted on a sample holder.
- The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
- The resulting diffraction pattern is compared with known patterns or analyzed to determine the crystal structure and lattice parameters.

Objective: To identify the functional groups present in the **DSTMS** molecule and confirm its molecular structure.

Procedure:

- A small amount of the **DSTMS** powder is mixed with potassium bromide (KBr) and pressed into a pellet.
- Alternatively, a thin film of the material can be cast on an infrared-transparent substrate.
- The sample is placed in the beam path of an FTIR spectrometer.
- The transmitted infrared radiation is measured as a function of wavenumber to obtain the FTIR spectrum.

Objective: To determine the optical transmission window and the absorption cutoff wavelength of the **DSTMS** crystal.

Procedure:

A thin, polished crystal of **DSTMS** is mounted in a spectrophotometer.



- The transmission of light through the crystal is measured over the ultraviolet, visible, and near-infrared wavelength ranges.
- The resulting spectrum reveals the transparency range of the material, which is crucial for optical applications.

Objective: To measure the second-order nonlinear optical coefficients (d_ij) of the **DSTMS** crystal.

Procedure:

- A high-quality, polished **DSTMS** crystal is mounted on a rotation stage.
- A pulsed laser beam of a specific wavelength (e.g., 1900 nm) is focused onto the crystal.
- The intensity of the second-harmonic generated light is measured as a function of the angle
 of incidence of the fundamental beam.
- The resulting interference pattern (Maker fringes) is analyzed to determine the d_ij coefficients by fitting the data to theoretical models.

Objective: To measure the nonlinear refractive index (n_2) and the nonlinear absorption coefficient (β) of the **DSTMS** crystal.[4][5]

Procedure:

- A **DSTMS** crystal is translated along the axis of a focused laser beam.[4]
- The transmittance of the sample is measured with and without an aperture in the far field.[4]
- The "closed-aperture" Z-scan (with the aperture) is sensitive to nonlinear refraction, while the "open-aperture" Z-scan (without the aperture) is sensitive to nonlinear absorption.[4]
- Analysis of the Z-scan traces provides the values of n₂ and β.[5]

Signaling Pathways and Mechanism of Action



In the context of **DSTMS**, "signaling pathways" do not refer to biological pathways but rather to the physical mechanisms underlying its nonlinear optical response. The primary mechanism is the interaction of intense laser light with the highly polarizable π -electron system of the stilbazolium chromophore.

The process of terahertz (THz) generation in **DSTMS**, a key application, occurs through optical rectification. In this second-order nonlinear process, a femtosecond laser pulse with a broad optical bandwidth passes through the **DSTMS** crystal. The different frequency components of the pulse mix within the crystal, generating a difference frequency signal in the THz range. The efficiency of this process is directly related to the magnitude of the second-order nonlinear optical susceptibility of **DSTMS**.

Conclusion

DSTMS stands out as a highly efficient organic nonlinear optical crystal with a well-characterized molecular and crystalline structure. The synthesis and crystal growth methods, while requiring careful control, are accessible and reproducible. Its impressive nonlinear optical and electro-optic coefficients make it a compelling material for advanced photonic applications, particularly in the generation and detection of terahertz radiation. This guide provides a foundational resource for researchers and professionals seeking to understand and utilize the properties of **DSTMS** in their work.

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